molecular formula C8H8ClFS B14766129 (2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane

(2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane

Cat. No.: B14766129
M. Wt: 190.67 g/mol
InChI Key: ARAOXZMYBRUJSN-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-4-fluoro-5-methylphenyl halides with methylthiolating agents under controlled conditions. One common method involves the use of sodium methylthiolate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the methylthiolate anion attacks the halide-substituted phenyl ring, resulting in the formation of the desired sulfane compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfane group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its sulfane group and substituted phenyl ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the presence of halogen atoms may influence its reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
  • (5-Chloro-2-methylphenyl)(methyl)sulfane

Uniqueness

(2-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-5-fluoro-4-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3

InChI Key

ARAOXZMYBRUJSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)SC

Origin of Product

United States

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